N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE
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Overview
Description
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its thiophene ring, which is a five-membered ring containing sulfur, and its hydrazide group, which is a functional group derived from hydrazine.
Preparation Methods
The synthesis of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE typically involves the condensation reaction between thiophene-2-carbaldehyde and octanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Scientific Research Applications
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s thiophene ring and hydrazide group play crucial roles in these interactions, facilitating the binding to molecular targets and affecting biological pathways .
Comparison with Similar Compounds
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE can be compared to other Schiff bases and thiophene derivatives:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the aromatic ring, leading to different chemical and biological properties.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
(E)-N-[(Thiophen-2-yl)methylidene]hydroxylamine: Another thiophene derivative with a hydroxylamine group instead of a hydrazide, leading to different chemical behavior .
Properties
Molecular Formula |
C13H20N2OS |
---|---|
Molecular Weight |
252.38g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]octanamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-5-6-9-13(16)15-14-11-12-8-7-10-17-12/h7-8,10-11H,2-6,9H2,1H3,(H,15,16)/b14-11+ |
InChI Key |
DQFDDKOSLYHFRB-SDNWHVSQSA-N |
SMILES |
CCCCCCCC(=O)NN=CC1=CC=CS1 |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=CS1 |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=CS1 |
Origin of Product |
United States |
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